molecular formula C14H16N4O3 B2926372 ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate CAS No. 1798623-03-6

ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2926372
CAS No.: 1798623-03-6
M. Wt: 288.307
InChI Key: NTAMPIGTIZBZKU-UHFFFAOYSA-N
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Description

Ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at the 6-position and a carbamate-functionalized ethyl chain at the 1-position. This compound belongs to a class of imidazo-pyrazole derivatives known for their diverse biological activities, including antimicrobial, antiparasitic, and kinase-inhibitory properties . The carbamate moiety enhances metabolic stability, while the furan ring may contribute to π-π stacking interactions, influencing binding affinity in biological systems .

Properties

IUPAC Name

ethyl N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-20-14(19)15-5-6-17-7-8-18-13(17)10-11(16-18)12-4-3-9-21-12/h3-4,7-10H,2,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMPIGTIZBZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Various amines, ethanol, reflux conditions.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Amino-carbamate derivatives.

Scientific Research Applications

Ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role as an inhibitor of certain protein kinases.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its derivatives are explored for use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism by which ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding inhibits the kinase activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. The compound’s unique structure allows it to interact with the active sites of these enzymes, blocking their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related imidazo-pyrazole derivatives from recent literature:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate Imidazo[1,2-b]pyrazole 6-Furan-2-yl, 1-ethylcarbamate Carbamate, Furan Not explicitly reported (inferred: antiparasitic/antimicrobial) -
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Imidazo[1,2-b]pyrazole 6-Methylsulfanyl, 2-phenyl, 7-ester Ester, Phenyl, Methylsulfanyl Antiproliferative activity
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine Chloro, methyl, triazole-piperazine Triazole, Nitro, Piperazine Antileishmanial (IC₅₀: 1.2 μM)
Ethyl 6-(4-chlorophenyl)-7-cyano-2-(4-(ethoxycarbonyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-3-carboxylate Imidazo[1,2-b]pyrazole 4-Chlorophenyl, cyano, ester Cyano, Chlorophenyl, Ester Kinase inhibition (structural analog)

Key Observations :

Core Modifications: The target compound retains the imidazo[1,2-b]pyrazole core, similar to compounds in , whereas compound 8p uses an imidazo[1,2-a]pyridine scaffold.

Substituent Impact :

  • Furan vs. Phenyl/Methylsulfanyl : The furan-2-yl group in the target compound may enhance solubility compared to phenyl groups (e.g., in ), while methylsulfanyl in increases lipophilicity, affecting membrane permeability.
  • Carbamate vs. Ester : The carbamate group in the target compound offers hydrolytic stability over esters, which are prone to metabolic cleavage .

The absence of such groups in the target compound suggests divergent therapeutic applications.

Physicochemical Properties

  • Melting Points : Carbamate derivatives (e.g., target compound) typically exhibit higher melting points than ester analogs due to stronger hydrogen bonding. For instance, compound 8p is a solid (mp 104–105°C), while ester-based analogs in are oils.
  • Solubility : The furan substituent may improve aqueous solubility compared to chlorophenyl or nitro groups in .

Biological Activity

Ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate, a compound featuring a furan ring and an imidazo[1,2-b]pyrazole structure, is garnering attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The compound's structure includes:

  • Furan Ring : Known for its role in various biological activities, including antimicrobial effects.
  • Imidazo[1,2-b]pyrazole Moiety : Associated with various pharmacological effects such as antitumor and anti-inflammatory properties.
  • Carbamate Functional Group : Often linked to increased biological activity through modulation of pharmacokinetics.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the furan and imidazole rings suggests potential effectiveness against various bacterial and fungal strains. For instance:

CompoundActivityReference
N-(2-(5-methyl-furan-2-yl)-imidazo[1,2-b]pyrazol)Anti-inflammatory
5-Aryl-pyrazole derivativesAntimicrobial
4-Aminoquinoline derivativesAntimalarial

The compound has shown promise in inhibiting bacterial growth, potentially outperforming standard antibiotics such as ampicillin and streptomycin in some assays .

2. Anticancer Potential

The imidazo[1,2-b]pyrazole derivatives have been evaluated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit topoisomerases, enzymes critical for DNA replication and transcription:

  • Topoisomerase Inhibition : Compounds demonstrated IC50 values indicating potent inhibition of bacterial topoisomerases without affecting human counterparts, suggesting selective targeting of bacterial cells .

3. Enzyme Inhibition

The compound may interact with cytochrome P450 enzymes, influencing drug metabolism. This interaction could enhance therapeutic efficacy by modifying the pharmacokinetics of co-administered drugs. In vitro studies have indicated that certain derivatives can inhibit ATPase activity in bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial proliferation .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Pyrazole Derivatives : A comprehensive evaluation of pyrazole derivatives revealed significant antitubercular and antimicrobial activities, supporting the hypothesis that derivatives containing furan and imidazole structures can be potent against resistant strains of bacteria .
  • Molecular Docking Studies : These studies have suggested that the binding affinity of these compounds to target enzymes correlates with their biological activity, providing insights into their mechanism of action .

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